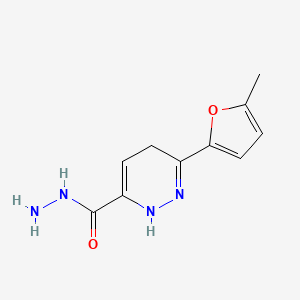

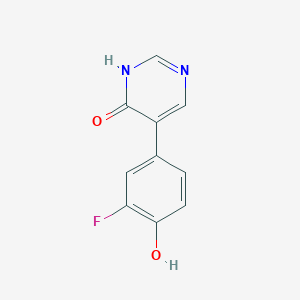

![molecular formula C16H23N5O6 B13868150 (2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)

(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

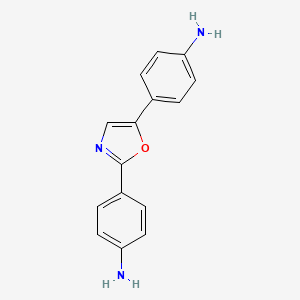

trans-Zeatin-7-glucoside is a type of cytokinin, a class of plant hormones that play a crucial role in various physiological processes such as cell division, growth, and senescence. Cytokinins are adenine derivatives, and trans-Zeatin-7-glucoside is a glucosylated form of trans-zeatin, which is one of the most active cytokinins found in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-Zeatin-7-glucoside typically involves the glucosylation of trans-zeatin. This can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer a glucose molecule to the hydroxyl group of trans-zeatin . Chemical synthesis may involve the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired glucosylation .

Industrial Production Methods

Industrial production of trans-Zeatin-7-glucoside may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that overexpress specific glucosyltransferases. These methods can be optimized for large-scale production by controlling factors such as substrate concentration, temperature, and pH .

Análisis De Reacciones Químicas

Types of Reactions

trans-Zeatin-7-glucoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can alter the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce oxidized derivatives of trans-Zeatin-7-glucoside, while reduction may yield reduced forms. Substitution reactions can result in a variety of modified compounds with different functional groups .

Aplicaciones Científicas De Investigación

trans-Zeatin-7-glucoside has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical properties and reactivity of cytokinins.

Biology: It plays a role in plant physiology research, particularly in studies related to cell division, growth, and senescence.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in promoting cell proliferation and tissue regeneration.

Industry: It is used in agriculture to enhance crop yield and improve plant health by modulating cytokinin levels

Mecanismo De Acción

trans-Zeatin-7-glucoside exerts its effects by interacting with specific cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, trans-Zeatin-7-glucoside activates a cascade of molecular events that lead to changes in gene expression, protein synthesis, and cellular activities. The exact molecular targets and pathways involved in these processes are still being studied, but they are known to include key regulators of cell division and growth .

Comparación Con Compuestos Similares

Similar Compounds

trans-Zeatin: The non-glucosylated form of trans-Zeatin-7-glucoside, which is highly active and widely studied.

cis-Zeatin: An isomer of trans-zeatin with a different spatial arrangement of atoms, which has a weaker biological impact.

trans-Zeatin-9-glucoside: Another glucosylated form of trans-zeatin, which also exhibits biological activity

Uniqueness

trans-Zeatin-7-glucoside is unique due to its specific glucosylation at the 7-position, which can influence its stability, solubility, and biological activity. This modification can affect how the compound is metabolized and utilized within plant cells, making it distinct from other similar compounds .

Propiedades

Fórmula molecular |

C16H23N5O6 |

|---|---|

Peso molecular |

381.38 g/mol |

Nombre IUPAC |

(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11?,12+,13+,16?/m1/s1 |

Clave InChI |

HTDHRCLVWUEXIS-SPAJGKLYSA-N |

SMILES isomérico |

C/C(=C\CNC1=NC=NC2=C1N(C=N2)C3[C@H]([C@H](C([C@H](O3)CO)O)O)O)/CO |

SMILES canónico |

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)

![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)